N-(3-chloro-4-methylphenyl)-3-nitrobenzamide N-(3-chloro-4-methylphenyl)-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 73544-86-2
VCID: VC10947601
InChI: InChI=1S/C14H11ClN2O3/c1-9-5-6-11(8-13(9)15)16-14(18)10-3-2-4-12(7-10)17(19)20/h2-8H,1H3,(H,16,18)
SMILES:
Molecular Formula: C14H11ClN2O3
Molecular Weight: 290.70 g/mol

N-(3-chloro-4-methylphenyl)-3-nitrobenzamide

CAS No.: 73544-86-2

Cat. No.: VC10947601

Molecular Formula: C14H11ClN2O3

Molecular Weight: 290.70 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methylphenyl)-3-nitrobenzamide - 73544-86-2

Specification

CAS No. 73544-86-2
Molecular Formula C14H11ClN2O3
Molecular Weight 290.70 g/mol
IUPAC Name N-(3-chloro-4-methylphenyl)-3-nitrobenzamide
Standard InChI InChI=1S/C14H11ClN2O3/c1-9-5-6-11(8-13(9)15)16-14(18)10-3-2-4-12(7-10)17(19)20/h2-8H,1H3,(H,16,18)
Standard InChI Key SJVXZNUBQMBYIO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl

Introduction

N-(3-Chloro-4-methylphenyl)-3-nitrobenzamide is a chemical compound with a molecular formula of C14H11ClN2O3 and a molecular weight of approximately 290.702 g/mol . This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a nitro group attached to a benzamide framework. The presence of these functional groups contributes to its distinct chemical properties and biological activities.

Synthesis and Industrial Production

The synthesis of N-(3-chloro-4-methylphenyl)-3-nitrobenzamide typically involves multi-step processes. In industrial settings, large-scale synthesis may utilize continuous flow reactors and automated systems to enhance efficiency and yield while ensuring consistent product quality.

Biological Activity and Potential Applications

Studies on the interactions of N-(3-chloro-4-methylphenyl)-3-nitrobenzamide with biological systems indicate that its nitro group plays a crucial role in mediating its biological effects. The compound's ability to form reactive intermediates allows it to engage with cellular components, influencing various biochemical pathways.

Comparison with Similar Compounds

CompoundStructural FeaturesUnique Properties
N-(3-Chloro-4-methylphenyl)-3-nitrobenzamideChloro and nitro groupsUnique chemical reactivity and therapeutic potential
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineThiazole moietyDifferent biological activities due to fluorophenyl substitution
N-(4-Chlorophenyl)-2-nitrobenzamideLacks chloro and methyl substitutionsDifferent reactivity patterns and biological effects

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator